molecular formula C8H13FN2O B13275505 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13275505
M. Wt: 172.20 g/mol
InChI Key: WDCFPDUXARBPPQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a fluorinated alcohol under specific conditions. One common method involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at reflux temperature . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as halides, thiols, or amines under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H13FN2O

Molecular Weight

172.20 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C8H13FN2O/c1-6-3-7(2)11(10-6)5-8(12)4-9/h3,8,12H,4-5H2,1-2H3

InChI Key

WDCFPDUXARBPPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(CF)O)C

Origin of Product

United States

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